![molecular formula C23H21N5O2S B2862316 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 894061-43-9](/img/structure/B2862316.png)
2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the triazole and pyridazine rings would likely result in a rigid, planar structure. The ethoxy group could provide some flexibility to the molecule, while the indolinyl group could contribute to the overall bulkiness of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. The triazole and pyridazine rings could participate in electrophilic aromatic substitution reactions, while the ethoxy group could undergo nucleophilic substitution reactions. The carbonyl group in the indolinyl moiety could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethoxy group and the carbonyl group could result in the compound having some degree of solubility in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present in the solid and liquid states .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
One study reported the synthesis of novel derivatives bearing structural similarities, highlighting their significant anticancer activities against human glioblastoma and breast cancer cell lines. These compounds were found to be more cytotoxic against the U-87 glioblastoma cell line, suggesting their potential as lead compounds for developing new anticancer drugs (Tumosienė et al., 2020).
Utility in Heterocyclic Synthesis
Another aspect of research on similar compounds involves their utility in heterocyclic synthesis. These compounds serve as critical intermediates for synthesizing various heterocyclic systems with potential biological and medicinal applications. This versatility underscores the compound's significance in medicinal chemistry research, enabling the exploration of new therapeutic agents (Salem et al., 2021).
Antimicrobial Activity
Research on pyrazoline and pyrazole derivatives related to the compound has demonstrated notable antimicrobial activity. These studies have led to the development of new compounds with potential applications in treating microbial infections, emphasizing the compound's role in addressing antibiotic resistance challenges (Hassan, 2013).
Synthesis of Heterocycles for Biological Exploration
The synthesis of different heterocycles from compounds containing similar structural motifs has been a focus of research, with applications ranging from biological exploration to medicinal chemistry. These studies contribute to the understanding of the compound's chemical behavior and its potential for generating biologically active molecules (Deeb et al., 2005).
Cardioactive Agents Development
Compounds with structural similarities have been explored for their potential as cardioactive agents. This research has led to the identification of several pyridazinone derivatives in clinical use or clinical trials, showcasing the compound's importance in the development of cardiovascular therapies (Imran & Abida, 2016).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling this compound to minimize exposure and reduce the risk of adverse health effects .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-2-30-18-9-7-16(8-10-18)19-11-12-21-24-25-23(28(21)26-19)31-15-22(29)27-14-13-17-5-3-4-6-20(17)27/h3-12H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJPOAXMJGOGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

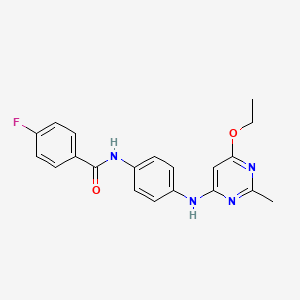
![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
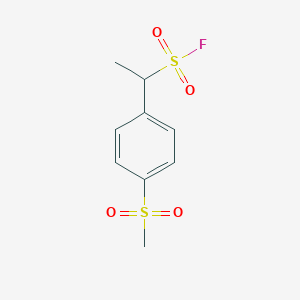
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)
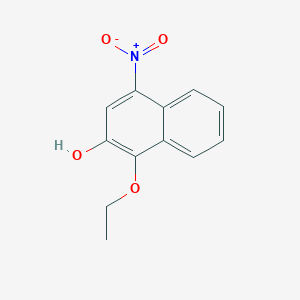

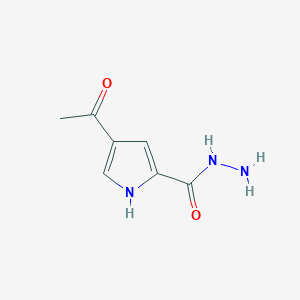

![Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate](/img/structure/B2862251.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide](/img/structure/B2862253.png)
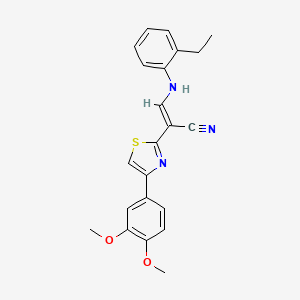
![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2862255.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2862256.png)